molecular formula C10H13FN2O B13574683 2-Fluoro-6-(piperazin-1-yl)phenol

2-Fluoro-6-(piperazin-1-yl)phenol

Cat. No.: B13574683
M. Wt: 196.22 g/mol
InChI Key: WZDXZDHWAMHAEL-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperazin-1-yl)phenol is an organic compound that features a fluorine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperazin-1-yl)phenol typically involves the reaction of 2-fluorophenol with piperazine under specific conditions. One common method includes:

    Starting Materials: 2-fluorophenol and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Fluoro-6-(piperazin-1-yl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenol group can participate in hydrogen bonding and other interactions. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole: Studied for its cytotoxicity against cancer cells.

Uniqueness

2-Fluoro-6-(piperazin-1-yl)phenol is unique due to its specific combination of a fluorine atom, a piperazine ring, and a phenol group. This combination imparts distinct chemical properties and biological activities, making it a versatile compound in various research fields.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-6-piperazin-1-ylphenol

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2

InChI Key

WZDXZDHWAMHAEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)O

Origin of Product

United States

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